2-Bromo-5-phenylpyridine

Cross-coupling Regioselectivity Palladium catalysis

2-Bromo-5-phenylpyridine (CAS 107351-82-6) is a brominated phenylpyridine with molecular formula C₁₁H₈BrN and molecular weight 234.09 g·mol⁻¹. It is a white crystalline solid with a melting point of 75 °C and a predicted logP of 3.60, indicating moderate lipophilicity.

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
CAS No. 107351-82-6
Cat. No. B012136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-phenylpyridine
CAS107351-82-6
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)Br
InChIInChI=1S/C11H8BrN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
InChIKeyTVOAXRDXTGCPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-phenylpyridine (CAS 107351-82-6) – Key Heterocyclic Building Block for Cross-Coupling-Driven Synthesis


2-Bromo-5-phenylpyridine (CAS 107351-82-6) is a brominated phenylpyridine with molecular formula C₁₁H₈BrN and molecular weight 234.09 g·mol⁻¹ . It is a white crystalline solid with a melting point of 75 °C and a predicted logP of 3.60, indicating moderate lipophilicity . The compound features a bromine atom at the 2-position and a phenyl group at the 5-position of the pyridine ring, making it a versatile intermediate for sequential cross-coupling strategies in medicinal chemistry and materials science [1].

Why 2-Bromo-5-phenylpyridine Cannot Be Simply Replaced by Its Regioisomer or Halogen Analogs in Synthesis


In palladium-catalyzed cross-coupling, the position of the halogen on the pyridine ring is not a trivial detail. The 2-bromide of pyridine is significantly more reactive than the 5-bromide due to the electron-withdrawing effect of the adjacent nitrogen, which accelerates oxidative addition to Pd(0) [1]. Consequently, 2-bromo-5-phenylpyridine and its regioisomer 5-bromo-2-phenylpyridine exhibit markedly different reactivity profiles in sequential coupling sequences. Similarly, substituting the bromine with chlorine dramatically reduces coupling rates, while the iodo analog, though more reactive, faces greater cost and stability challenges [2]. Generic substitution without considering these electronic and steric factors leads to failed couplings, poor regiocontrol, and wasted resources.

2-Bromo-5-phenylpyridine – Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Reactivity Advantage: 2-Bromopyridines Are Far More Reactive Than 5-Bromopyridines in Pd-Catalyzed Cross-Coupling

The 2-bromide of pyridine undergoes oxidative addition to Pd(0) far more readily than the 5-bromide. Zhang et al. demonstrated that 2,5-dibromopyridine reacts regioselectively with aryl bromides and terminal acetylenes, with coupling occurring exclusively at the 2-position while the 5-bromide remains intact [1]. This intrinsic electronic bias means that 2-bromo-5-phenylpyridine serves as a competent electrophile for C–C bond formation, whereas its regioisomer 5-bromo-2-phenylpyridine (CAS 27012-25-5) requires harsher conditions or different catalyst systems to achieve comparable reactivity.

Cross-coupling Regioselectivity Palladium catalysis

Optimal Reactivity–Stability Balance: Bromide Outperforms Chloride and Avoids the Drawbacks of Iodide

In nucleophilic aromatic substitution, the relative reactivity of 2-halopyridines follows the order: 2-iodopyridine ≈ 2-bromopyridine ≫ 2-chloropyridine ≈ 2-fluoropyridine [1]. The bromide provides near-equivalent reactivity to the iodide without the latter's light sensitivity, higher cost, and tendency toward homocoupling side reactions. Meanwhile, the chloride analog 2-chloro-5-phenylpyridine (CAS 66600-05-3) requires more forcing conditions (e.g., higher catalyst loadings, specialized ligands) to achieve comparable cross-coupling yields, as evidenced by the lower reactivity of 2-chloropyridine in Stille and Suzuki couplings [2].

Halogen reactivity Nucleophilic substitution Cross-coupling efficiency

High-Yielding Synthetic Routes Enable Cost-Effective Procurement

Two robust synthetic routes deliver 2-bromo-5-phenylpyridine in high yield: Suzuki coupling of 2-bromo-5-iodopyridine with phenylboronic acid provides a 92% yield, while Sandmeyer-type bromination of 2-amino-5-phenylpyridine gives an 88% yield . These yields are superior to typical coupling yields for analogous 5-bromo-2-phenylpyridine, which often require protection/deprotection strategies or less efficient halogen-exchange procedures.

Synthesis yield Cost efficiency Procurement

Crystalline Solid Form Simplifies Purification, Weighing, and Storage Versus Liquid Analogs

2-Bromo-5-phenylpyridine is a white crystalline solid with a sharp melting point of 75 °C , in contrast to the parent 2-bromopyridine, which is a liquid at room temperature, and the 2-chloro analog 2-chloro-5-phenylpyridine (mp 65–66 °C), which is a low-melting solid . The crystalline nature allows purification by simple recrystallization from ethanol (yield 65.7% after recrystallization) [1], avoiding chromatography for many applications.

Crystallinity Purification Handling

Enables One-Pot Sequential Double-Coupling for 2,5-Disubstituted Pyridines

Handy et al. (2007) developed a one-pot double-coupling approach for 2,5-dibromopyridine, exploiting the regiochemical bias where the 2-bromide couples first with an arylboronic acid, followed by in situ coupling at the 5-position with a second boronic acid [1]. While 2,5-dibromopyridine serves as the demonstration substrate, 2-bromo-5-phenylpyridine effectively represents the monofunctionalized intermediate of this sequence, enabling direct elaboration at the 2-bromide with a different coupling partner. This strategy cannot be replicated with 5-bromo-2-phenylpyridine (CAS 27012-25-5), where the reactive site is already occupied by the phenyl group.

Double-coupling One-pot synthesis Disubstituted pyridines

2-Bromo-5-phenylpyridine – Evidence-Backed Application Scenarios for Procurement Decisions


Sequential Cross-Coupling in Medicinal Chemistry SAR Exploration

The regiochemical reactivity advantage of the 2-bromide (Evidence 1) makes 2-bromo-5-phenylpyridine an ideal scaffold for synthesizing 2,5-diarylpyridine libraries. Researchers can exploit the high reactivity of the 2-position for the first coupling, then functionalize the pre-installed 5-phenyl group via C–H activation or further coupling. This strategy, validated by the double-coupling methodology of Handy et al. [1], avoids the regiochemical limitations of the 5-bromo regioisomer and accelerates SAR campaigns.

Key Intermediate for Phosphorescent OLED Emitters

The crystalline solid form and reliable cross-coupling reactivity (Evidence 3 and 4) position 2-bromo-5-phenylpyridine as a valuable precursor for iridium(III)-based phosphorescent emitters. While 5-bromo-2-phenylpyridine is documented as a ligand for tris-heteroleptic Ir(III) complexes , the 2-bromo isomer offers a complementary entry point where the reactive bromide enables late-stage diversification of the ligand scaffold before metalation, as supported by the sequential coupling logic in Evidence 5.

Cost-Efficient Building Block for Agrochemical Discovery Programs

The high-yielding synthetic routes (92% and 88%; Evidence 3) and the optimal reactivity–stability balance of the bromide over chloride and iodide analogs (Evidence 2) make 2-bromo-5-phenylpyridine a cost-effective intermediate for agrochemical discovery. Its solid-state handling advantages (Evidence 4) further reduce operational complexity in parallel synthesis workflows common in agrochemical lead optimization.

General Heterocyclic Library Synthesis via Chemoselective Elaboration

The compound's regiochemistry allows chemists to install the phenyl group early (via high-yielding Suzuki coupling during synthesis) while reserving the 2-bromide for subsequent diversification with boronic acids, amines, or alkynes. This contrasts with 5-bromo-2-phenylpyridine, where the most reactive position is already occupied, limiting synthetic flexibility. The high selectivity documented by Zhang et al. [2] for 2-bromides over 5-bromides in Pd-catalyzed couplings substantiates this approach.

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